

# NBI-6024 Phase 2 Clinical Trial Failure: A Technical Analysis

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Compound of Interest		
Compound Name:	NBI-6024	
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#### **Technical Support Center**

This document provides a comprehensive analysis of the Phase 2 clinical trial failure of **NBI-6024**, a proposed treatment for new-onset type 1 diabetes. It is intended for researchers, scientists, and drug development professionals seeking to understand the trial's outcomes and the underlying scientific principles.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the NBI-6024 Phase 2 clinical trial?

The Phase 2 clinical trial for **NBI-6024** (ClinicalTrials.gov Identifier: NCT00873561) failed to meet its primary endpoint.[1] The trial was designed to assess whether **NBI-6024** could preserve the function of insulin-producing beta cells in patients recently diagnosed with type 1 diabetes.[2] However, the study concluded that treatment with **NBI-6024** did not improve or maintain beta-cell function compared to a placebo.[2][3][4]

Q2: What was the proposed mechanism of action for **NBI-6024**?

**NBI-6024** is an "altered peptide ligand" (APL) derived from the 9-23 amino acid region of the insulin B chain.[5][6] This region is a known target for autoreactive T-cells that lead to the destruction of pancreatic beta cells in type 1 diabetes.[6][7] The intended mechanism of **NBI-6024** was to modulate the autoimmune response by shifting it from a destructive T helper 1 (Th1) phenotype to a protective T helper 2 (Th2) phenotype.[5][6] Preclinical and Phase 1



studies suggested that **NBI-6024** could induce the production of Th2 cytokines like IL-4 and IL-10 while reducing the pro-inflammatory Th1 cytokine, interferon-gamma (IFN-y).[6][8]

Q3: Were there any indications of efficacy in the Phase 2 trial data?

No, the Phase 2 trial data did not show any statistically significant efficacy for **NBI-6024**. The primary endpoint, which was the peak C-peptide concentration at 24 months, showed no significant difference between the groups treated with various doses of **NBI-6024** and the placebo group.[2] C-peptide levels, a measure of endogenous insulin production, declined at a similar rate across all treatment and placebo groups.[2] Furthermore, there were no significant differences in secondary endpoints such as daily insulin requirements or the number of islet antibodies.[2]

Q4: Was the failure of **NBI-6024** due to safety concerns?

The failure of the Phase 2 trial was not attributed to safety issues. The study reported that **NBI-6024** was generally well-tolerated and had a benign safety profile, with no significant safety concerns arising during the treatment period.[1]

## Troubleshooting Guide for Experimental Discrepancies

Issue: Why did the promising preclinical and Phase 1 immunological effects of **NBI-6024** not translate into clinical efficacy in Phase 2?

#### Possible Explanations:

- Lack of Immunological Response in the Phase 2 Population: A significant limitation of the Phase 2 study was the absence of T-cell response data.[3][4] It is possible that the doses of NBI-6024 used in the Phase 2 trial were insufficient to induce the intended Th1 to Th2 immune shift in the broader patient population over the 24-month duration. The immunological effects observed in the smaller, shorter-term Phase 1 study may not have been replicated.
- Complexity of the Autoimmune Response: The autoimmune attack in type 1 diabetes is complex and involves multiple autoantigens and T-cell specificities. Targeting a single



epitope with an APL like **NBI-6024** may not be sufficient to halt the overall autoimmune process. Other pathogenic T-cells with different specificities could have continued to destroy beta cells, negating any potential benefit from modulating the response to the insulin B (9-23) epitope.

• Disease Stage and Patient Heterogeneity: The trial enrolled patients with newly diagnosed type 1 diabetes. It is possible that by the time of diagnosis, a significant and irreversible loss of beta-cell mass had already occurred, making it difficult for an immunomodulatory therapy to have a meaningful impact. Additionally, the heterogeneity of the human immune response means that an APL may not be equally effective in all patients.

## **Quantitative Data Summary**

The following table summarizes the key quantitative outcomes from the **NBI-6024** Phase 2 clinical trial at the 24-month mark.

Parameter	Placebo	0.1 mg NBI- 6024	0.5 mg NBI- 6024	1.0 mg NBI- 6024
Mean Peak C- peptide (pmol/ml)	0.54	0.59	0.57	0.48
Average Daily Insulin Needs	Comparable across all groups			

Data extracted from the publication "No effect of the altered peptide ligand **NBI-6024** on betacell residual function and insulin needs in new-onset type 1 diabetes".[2]

### **Experimental Protocols**

Phase 2 Clinical Trial (NCT00873561) Methodology

- Study Design: A randomized, four-arm, placebo-controlled, double-blind, dose-ranging Phase 2 trial.[1][2]
- Participants: 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.



- Randomization and Treatment: Patients were randomly assigned to one of four groups:
  placebo, 0.1 mg NBI-6024, 0.5 mg NBI-6024, or 1.0 mg NBI-6024.[2] The treatment was
  administered via subcutaneous injection at baseline, weeks 2 and 4, and then monthly for a
  total of 24 months.[2]
- Primary Endpoint: The primary efficacy endpoint was the peak C-peptide concentration during a 2-hour mixed-meal tolerance test at 24 months.[1][2]
- Secondary Endpoints: Secondary endpoints included fasting C-peptide, area under the curve (AUC) for C-peptide, daily insulin usage, and levels of islet antibodies.
- Immune Function Parameters: The study also monitored immune function parameters, including islet antibodies and CD4 and CD8 T-cell counts.[2]

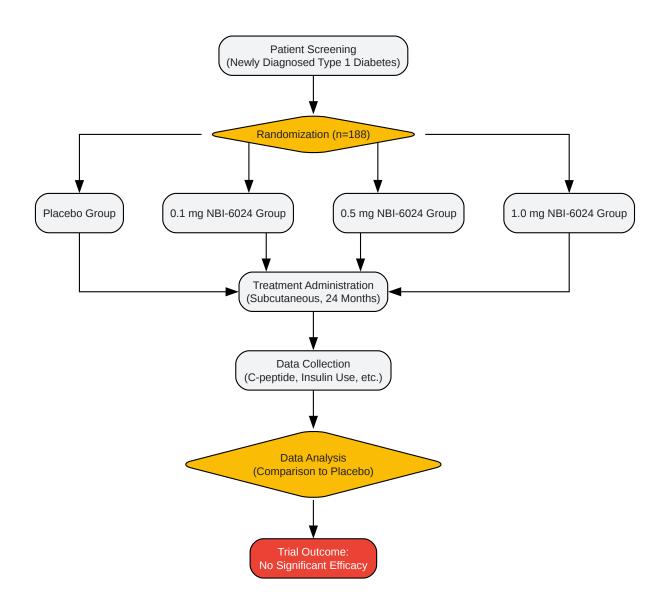
### **Visualizations**



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Caption: Intended signaling pathway of NBI-6024.





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Caption: NBI-6024 Phase 2 clinical trial workflow.

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